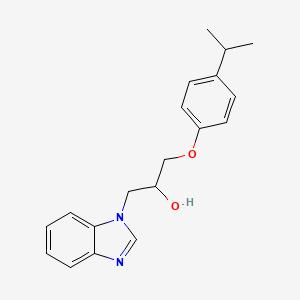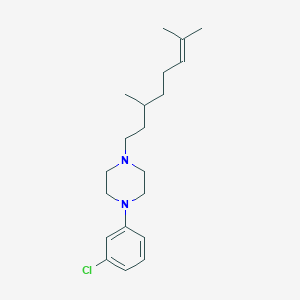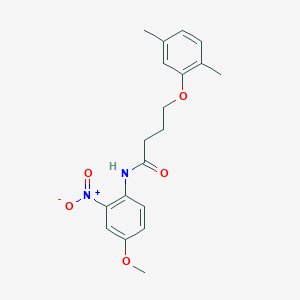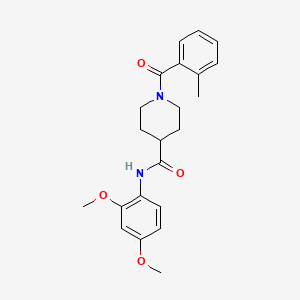
1-(1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, commonly known as BIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP belongs to the class of beta-adrenergic receptor antagonists and has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
BIP acts as a beta-adrenergic receptor antagonist, which means it blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptor. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking the beta-adrenergic receptor, BIP reduces the activity of the sympathetic nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
BIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. BIP also reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. BIP has been shown to improve cardiac function, reduce blood pressure, and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BIP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. BIP is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using BIP in lab experiments is its specificity for the beta-adrenergic receptor, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the research of BIP, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more specific beta-adrenergic receptor antagonists. BIP could also be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the potential of BIP in various areas of scientific research.
Conclusion:
In conclusion, BIP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP acts as a beta-adrenergic receptor antagonist and has been shown to have promising effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. BIP has various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. While there are some limitations to using BIP in lab experiments, its potential in various areas of scientific research makes it an exciting area of study for future research.
Synthesemethoden
The synthesis of BIP involves the reaction of 4-isopropylphenol with benzimidazole in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin. The final product is obtained after purification through column chromatography. The purity of the synthesized BIP can be confirmed using various analytical techniques, including HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
BIP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BIP has been shown to inhibit the growth and proliferation of cancer cells by blocking the beta-adrenergic receptor signaling pathway. In cardiovascular diseases, BIP has been shown to reduce blood pressure and improve cardiac function by blocking the beta-adrenergic receptor. In neurological disorders, BIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)15-7-9-17(10-8-15)23-12-16(22)11-21-13-20-18-5-3-4-6-19(18)21/h3-10,13-14,16,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDJMQXBQEPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)


![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)